molecular formula C10H10N2O B13636733 2-Amino-5-cyclopropoxybenzonitrile

2-Amino-5-cyclopropoxybenzonitrile

Cat. No.: B13636733
M. Wt: 174.20 g/mol
InChI Key: ALUILOABAWALNJ-UHFFFAOYSA-N
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Description

2-Amino-5-cyclopropoxybenzonitrile is a substituted benzonitrile derivative featuring an amino group at the 2-position and a cyclopropoxy group at the 5-position of the benzene ring. The nitrile group (-CN) typically confers polarity and serves as a versatile intermediate for further functionalization .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2-amino-5-cyclopropyloxybenzonitrile

InChI

InChI=1S/C10H10N2O/c11-6-7-5-9(3-4-10(7)12)13-8-1-2-8/h3-5,8H,1-2,12H2

InChI Key

ALUILOABAWALNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-cyclopropoxybenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    Cyclopropanation: Aniline undergoes cyclopropanation to introduce the cyclopropoxy group.

    Nitrile Formation:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-cyclopropoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The amino and cyclopropoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-cyclopropoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-5-cyclopropoxybenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Amino-2-fluorobenzonitrile

  • Structure: Features a fluorine atom at the 2-position and an amino group at the 5-position (C₇H₇N₃; MW: 133.15) .
  • Reactivity: Fluorine’s small size reduces steric hindrance, enabling faster nucleophilic substitution reactions than the bulkier cyclopropoxy substituent. Applications: Fluorinated analogs are common in medicinal chemistry for metabolic stability, whereas cyclopropoxy derivatives may improve bioavailability due to lipophilicity .

2-Amino-5-methylbenzamide

  • Structure : Contains a methyl group at the 5-position and an amide group (C₈H₁₀N₂O; MW: 159.18) .
  • Key Differences: Functional Group: The amide group (-CONH₂) increases hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the nitrile group. Synthetic Utility: Amides are less reactive than nitriles, making 2-Amino-5-cyclopropoxybenzonitrile more suitable for further derivatization (e.g., reduction to amines or conversion to carboxylic acids).

5-Acetyl-2-pyridinecarbonitrile

  • Structure : A pyridine derivative with an acetyl group and nitrile (C₈H₆N₂O; MW: 146.15) .
  • Key Differences: Aromatic System: Pyridine’s nitrogen atom creates a π-deficient ring, altering electronic properties versus benzene. This enhances electrophilic substitution reactivity at specific positions.

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C₁₀H₁₀N₂O ~174.20 (estimated) 2-NH₂, 5-cyclopropoxy High steric hindrance; moderate polarity
5-Amino-2-fluorobenzonitrile C₇H₇N₃ 133.15 2-F, 5-NH₂ Electrophilic nitrile; metabolic stability
2-Amino-5-methylbenzamide C₈H₁₀N₂O 159.18 2-NH₂, 5-CH₃, CONH₂ High solubility; hydrogen-bonding capacity
5-Acetyl-2-pyridinecarbonitrile C₈H₆N₂O 146.15 Pyridine ring, 5-COCH₃ π-Deficient ring; directed reactivity

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